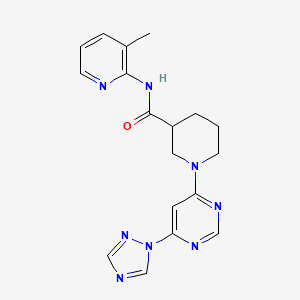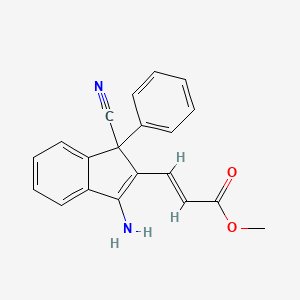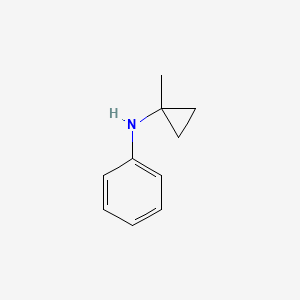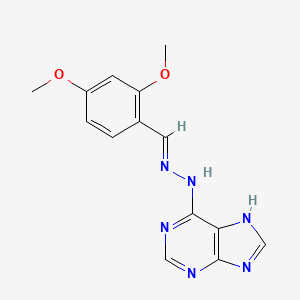
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N8O and its molecular weight is 364.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Properties
Research has explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, demonstrating potential anticancer and anti-inflammatory activities. These compounds, which include variations of the base chemical structure, have been tested against various cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. The structure-activity relationship (SAR) studies suggest that certain modifications to the core structure can enhance biological activity, indicating the compound's potential as a lead for the development of new therapeutic agents (Rahmouni et al., 2016).
Neuroinflammation Imaging
Another significant application involves the synthesis of derivatives for use as PET (Positron Emission Tomography) imaging agents. These agents target the IRAK4 enzyme, which plays a role in neuroinflammation. The synthesis process and evaluation of these compounds' effectiveness in imaging tasks have been detailed, showing promising results for their use in diagnosing and studying neuroinflammatory conditions (Wang et al., 2018).
Antimicrobial Activities
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. The novel heterocyclic compounds created from this base structure have shown effectiveness against various bacterial and fungal strains. These findings underscore the potential of these compounds in addressing the need for new antimicrobial agents, with the possibility of overcoming resistance issues associated with current treatments (Abdel-rahman et al., 2002).
Anti-angiogenic and DNA Cleavage Activities
Investigations into the compound's derivatives have also revealed significant anti-angiogenic and DNA cleavage activities. These properties are crucial for the development of anticancer agents, as they can inhibit the formation of blood vessels that supply tumors and directly interact with the DNA of cancer cells, potentially leading to their destruction. Such activities highlight the compound's versatility and potential in cancer therapy development (Kambappa et al., 2017).
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O/c1-13-4-2-6-20-17(13)24-18(27)14-5-3-7-25(9-14)15-8-16(22-11-21-15)26-12-19-10-23-26/h2,4,6,8,10-12,14H,3,5,7,9H2,1H3,(H,20,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERHOYVDPBRCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2555677.png)



![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)
![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)
![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)



![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)
